

Technical Guide: Spectroscopic Profiling of Acrylic acid, 2-norbornyl ester

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Compound of Interest

Compound Name: Acrylic acid, 2-norbornyl ester

CAS No.: 10027-06-2

Cat. No.: B160366

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Chemical Identity & Significance

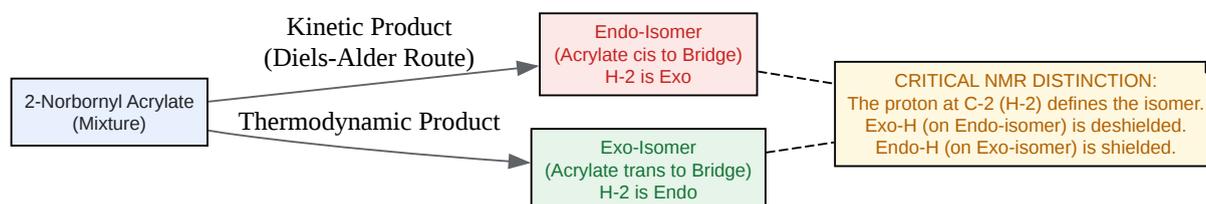
Acrylic acid, 2-norbornyl ester (also known as 2-Norbornyl acrylate) is a bicyclic monofunctional monomer used to impart high glass transition temperatures (

), optical clarity, and steric bulk to polymer chains. Unlike its trimethylated analog (Isobornyl acrylate), the 2-norbornyl ester lacks the C7-bridge methyl groups, reducing steric hindrance slightly but maintaining the rigid bicyclic architecture.

- IUPAC Name: Bicyclo[2.2.1]hept-2-yl prop-2-enoate
- CAS Number: 10027-06-2
- Molecular Formula:
- Molecular Weight: 166.22 g/mol
- Stereochemistry: Exists as endo and exo isomers.
 - Endo-isomer: The acrylate group is cis to the C7 bridge (sterically more hindered).
 - Exo-isomer: The acrylate group is trans to the C7 bridge (thermodynamically preferred in some syntheses).

Isomer Visualization

The distinction between endo and exo is critical for reactivity ratios and final polymer properties.



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Caption: Stereochemical relationship between endo/exo isomers and the resulting NMR environment of the H-2 proton.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the primary tool for confirming functional group integrity (acrylate unsaturation) and the presence of the bicyclic skeleton.

Diagnostic Bands

Frequency ()	Assignment	Mode	Notes
2950 – 2870	C-H (Norbornyl)	Stretching	Characteristic bicyclic skeleton vibrations; sharp multiplets.
1730 – 1735	C=O (Ester)	Stretching	Strong, sharp carbonyl peak.
1635 – 1640	C=C (Vinyl)	Stretching	Moderate intensity; confirms monomer is unpolymerized.
1450, 1380	(Bridge)	Bending	Scissoring vibrations of the norbornyl methylene groups.
1180 – 1200	C-O-C	Stretching	Strong ester linkage bands.
985, 810	=C-H (Acrylate)	Bending	Out-of-plane (oop) bending; disappearance indicates polymerization.

Experimental Insight: In quality control, monitor the ratio of the 1635

(C=C) peak to the 1730

(C=O) peak. A decrease in this ratio indicates premature polymerization or degradation.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for determining the endo/exo ratio. The rigid bicyclic framework induces significant anisotropy, leading to distinct chemical shifts for the proton at the 2-position (H-2).

NMR (400 MHz,)

The acrylate vinyl protons appear in the 5.8–6.4 ppm range, while the norbornyl protons span 1.0–5.0 ppm.

Proton	Isomer	Chemical Shift (, ppm)	Multiplicity	Coupling (, Hz)	Structural Context
Vinyl ()	Both	6.35 – 6.45	dd		Trans to carbonyl.
Vinyl ()	Both	6.05 – 6.15	dd		Cis to carbonyl.
Vinyl ()	Both	5.75 – 5.85	dd		Geminal to ester oxygen.
H-2 (Methine)	Endo	4.90 – 5.00	m	-	Exo-proton. Deshielded by anisotropy.
H-2 (Methine)	Exo	4.60 – 4.70	m (dddd)	-	Endo-proton. Shielded relative to exo-H.
H-1, H-4	Both	2.20 – 2.40	br s	-	Bridgehead protons.
Skeleton	Both	1.00 – 1.80	m	-	Bridge () and Ring () protons.

Critical Mechanism: In norbornyl systems, the exo-proton (present in the endo-isomer) typically resonates downfield (higher ppm) compared to the endo-proton (present in the exo-isomer).

This is due to the magnetic anisotropy of the C-C bonds in the rigid cage.

- Target Analysis: Integrate the multiplet at ~5.0 ppm vs. ~4.6 ppm to calculate the endo/exo ratio.

NMR (100 MHz,)

Carbon	Shift (, ppm)	Assignment
C=O	166.0 – 166.5	Ester Carbonyl
Vinyl	129.5 – 130.5	(Acrylate)
Vinyl	128.5 – 129.5	(Acrylate)
C-2	76.0 – 78.0	Methine (C-O linkage). Shift varies by isomer.
C-1, C-4	36.0 – 42.0	Bridgehead Carbons
C-7	35.0 – 36.0	Bridge Carbon
C-3, C-5, C-6	22.0 – 30.0	Methylene Ring Carbons

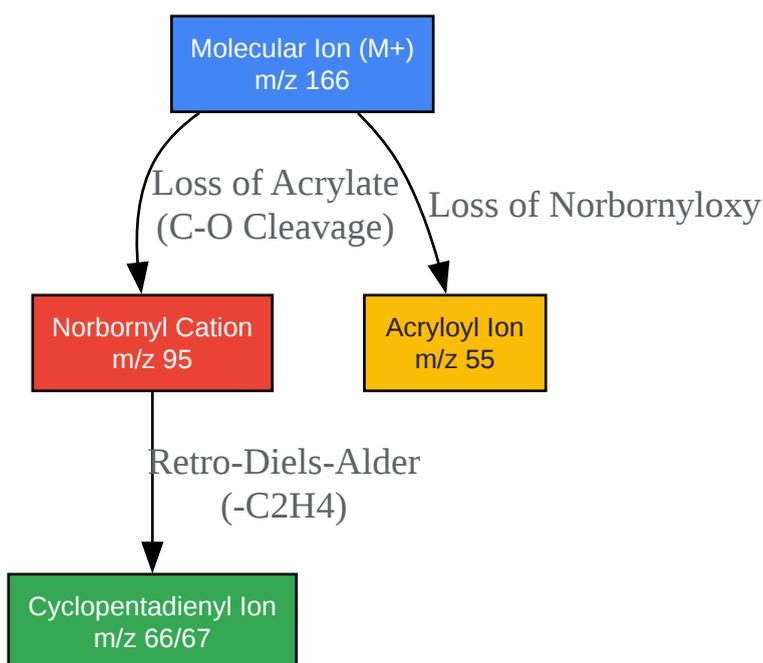
Mass Spectrometry (MS)

The fragmentation pattern of 2-norbornyl acrylate is dominated by the stability of the norbornyl cation and the Retro-Diels-Alder (RDA) reaction.

Fragmentation Pathway[1][2]

- Molecular Ion (): m/z 166 (Weak).

- -Cleavage/C-O Bond Break: Loss of the acryloyloxy radical () generates the Norbornyl Cation (m/z 95).
- Retro-Diels-Alder (RDA): The norbornyl cation or radical cation often undergoes RDA to eliminate ethylene, yielding the Cyclopentadienyl cation (m/z 66/67).
- Acryloyl Ion: m/z 55 () is a common base peak for acrylates.



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Caption: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

Experimental Protocols

Protocol A: Determination of Endo/Exo Ratio via NMR

Objective: Quantify the isomeric purity of the monomer batch.

- Sample Preparation: Dissolve 10 mg of 2-norbornyl acrylate in 0.6 mL of (containing 0.03% TMS).

- Acquisition: Acquire spectrum with at least 16 scans, relaxation delay () seconds to ensure full relaxation of protons.
- Processing: Phase and baseline correct the spectrum. Reference TMS to 0.00 ppm.
- Integration:
 - Integrate the vinyl region (5.8–6.5 ppm) and set value to 3.00 (internal standard check).
 - Integrate the Endo-isomer signal (H-2 exo) at ~4.95 ppm ().
 - Integrate the Exo-isomer signal (H-2 endo) at ~4.65 ppm ().
- Calculation:

Protocol B: Purity Check via GC-MS

Objective: Identify oligomers or residual acrylic acid.

- Column: HP-5MS or equivalent (30m x 0.25mm, 0.25 μ m film).
- Temperature Program:
 - Hold 50°C for 2 min.
 - Ramp 10°C/min to 250°C.
 - Hold 5 min.
- Detection: EI mode (70 eV). Scan range 40–350 m/z.

- Validation:
 - Retention Time: 2-Norbornyl acrylate typically elutes after isobornyl acrylate if present in mixtures, but before heavy oligomers.
 - Impurity Flags: Look for m/z 72 (Acrylic acid) and m/z 138 (Dicyclopentadiene - indicating norbornene degradation).

References

- National Institutes of Health (NIH). 2-Norbornyl acrylate | C₁₀H₁₄O₂ | PubChem. PubChem Compound Summary. [\[Link\]](#)
- Canadian Journal of Chemistry. On the differentiation of endo- and exo-norbornyl derivatives by chemical shifts in N.M.R. spectroscopy. Can. J. Chem. 1965, 43, 1996. [\[Link\]](#)
- Oregon State University. ¹H NMR Chemical Shift Table. OSU Chemistry Dept. [\[Link\]](#)
- Modgraph. ¹H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph NMR Predictors. [\[Link\]](#)
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